N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide is a complex organic compound characterized by its intricate molecular structure
Mechanism of Action
Target of Action
The compound, also known as N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}thiophene-2-sulfonamide, is known to act as an antagonist of the α2-adrenergic receptor . The α2-adrenergic receptor plays a crucial role in regulating neurotransmitter release from adrenergic neurons and from other neurons such as cholinergic neurons .
Mode of Action
As an antagonist, the compound binds to the α2-adrenergic receptor and blocks its normal function . This prevents the receptor from responding to its natural ligand, norepinephrine, thereby inhibiting the downstream effects of receptor activation .
Biochemical Pathways
The α2-adrenergic receptor is part of the G protein-coupled receptor family and its activation typically results in the inhibition of adenylate cyclase . By blocking this receptor, the compound prevents the inhibition of adenylate cyclase, leading to an increase in the concentration of cyclic AMP . This can have various downstream effects depending on the specific cell type and physiological context .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific physiological context. By increasing the concentration of cyclic amp, the compound could potentially influence a variety of cellular processes, such as cell proliferation, differentiation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the formation of the piperazine ring followed by the introduction of the pyridine and thiophene sulfonamide groups. Key reaction conditions include the use of strong bases and coupling reagents to facilitate the formation of the desired bonds.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening methods, and advanced purification techniques to ensure the compound meets quality standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)benzenesulfonamide
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzenesulfonamide
Uniqueness: N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S2/c24-27(25,16-5-3-11-26-16)21-14-12-19-17(20-13-14)23-9-7-22(8-10-23)15-4-1-2-6-18-15/h1-6,11-13,21H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZNDJZVBRBKMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NS(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.